

A Comparative Guide to Dodecane and Hexadecane as Phase Change Materials

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Dodecane**

Cat. No.: **B042187**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the thermophysical properties of n-**dodecane** and n-hexadecane, two common n-alkanes utilized as phase change materials (PCMs). For a broader context, data for a typical paraffin wax is also included. This document is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate PCM for their specific thermal management applications.

Introduction to Phase Change Materials

Phase change materials are substances that absorb and release large amounts of thermal energy, known as latent heat, at a relatively constant temperature during their phase transition (e.g., from solid to liquid and vice versa). This characteristic makes them ideal for various thermal energy storage and temperature regulation applications. Organic PCMs, such as n-alkanes (e.g., **dodecane** and hexadecane) and paraffin waxes, are often favored for their chemical stability, congruent melting behavior, and lack of significant supercooling.

In the pharmaceutical and drug development industries, precise temperature control is critical for the stability of sensitive compounds, reagents, and biological samples. PCMs can be integrated into packaging, transportation, and storage solutions to maintain a consistent temperature environment, thereby safeguarding the integrity of valuable materials.

Quantitative Data Comparison

The following tables summarize the key thermophysical properties of n-dodecane, n-hexadecane, and a representative paraffin wax. These values are compiled from various experimental studies and serve as a basis for direct comparison.

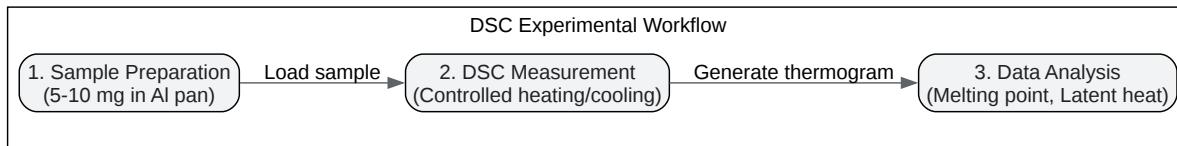
Table 1: Thermal Transition Properties

Property	n-Dodecane	n-Hexadecane	Paraffin Wax (RT58)
Melting Point (°C)	-9.6	18.2	58-60
Latent Heat of Fusion (kJ/kg)	216	236	189
Specific Heat Capacity (Solid) (kJ/kg·K)	2.1 (at -15°C)	2.2 (at 10°C)	2.1
Specific Heat Capacity (Liquid) (kJ/kg·K)	2.3 (at 0°C)	2.4 (at 25°C)	2.4

Table 2: Thermophysical Properties

Property	n-Dodecane	n-Hexadecane	Paraffin Wax (RT58)
Density (Solid) (kg/m ³)	772 (at -15°C)	796 (at 10°C)	920
Density (Liquid) (kg/m ³)	749 (at 20°C)	773 (at 20°C)	780
Thermal Conductivity (Solid) (W/m·K)	0.28 (at -15°C)	0.36 (at 10°C)	0.24
Thermal Conductivity (Liquid) (W/m·K)	0.14 (at 20°C)	0.15 (at 20°C)	0.15
Molar Mass (g/mol)	170.34	226.45	Variable

Experimental Protocols


The data presented in this guide are typically determined using the following standardized experimental techniques.

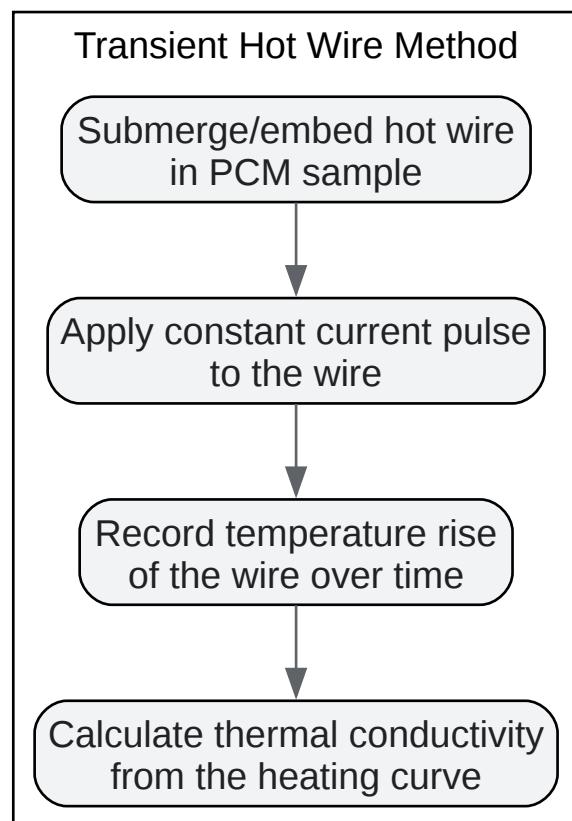
Differential Scanning Calorimetry (DSC) for Thermal Transitions

DSC is the primary method for determining the melting temperature and latent heat of fusion of PCMs.

Methodology:

- **Sample Preparation:** A small, precisely weighed sample of the PCM (typically 5-10 mg) is hermetically sealed in an aluminum pan.
- **Instrumentation:** A differential scanning calorimeter is used, which measures the difference in heat flow between the sample and an empty reference pan.
- **Thermal Program:** The sample is subjected to a controlled temperature program, which includes heating and cooling cycles at a constant rate (e.g., 5 °C/min) over a temperature range that encompasses the phase transition of the material.
- **Data Analysis:** The melting point is determined from the onset temperature of the endothermic peak on the heating curve. The latent heat of fusion is calculated by integrating the area of the melting peak.

[Click to download full resolution via product page](#)


DSC Experimental Workflow

Transient Hot Wire Method for Thermal Conductivity

This method is commonly used to measure the thermal conductivity of liquids and solids.

Methodology:

- **Apparatus:** A thin platinum wire is submerged in the liquid PCM sample or embedded within the solid PCM.
- **Measurement Principle:** A constant electrical current is passed through the wire for a short duration, causing its temperature to rise. The rate of temperature increase is dependent on the thermal conductivity of the surrounding material.
- **Data Acquisition:** The temperature change of the wire over time is recorded.
- **Calculation:** The thermal conductivity is calculated from the slope of the temperature rise versus the logarithm of time.

[Click to download full resolution via product page](#)

Transient Hot Wire Method

Pycnometer Method for Density

A pycnometer is used to accurately determine the density of liquids and solids.

Methodology:

- Measurement of Empty Pycnometer: The mass of a clean, dry pycnometer is accurately measured.
- Measurement with Sample:
 - For Liquids: The pycnometer is filled with the liquid PCM, and its total mass is measured.
 - For Solids: A known mass of the solid PCM is placed in the pycnometer. A non-solvent liquid of known density is then added to fill the pycnometer, and the total mass is

measured.

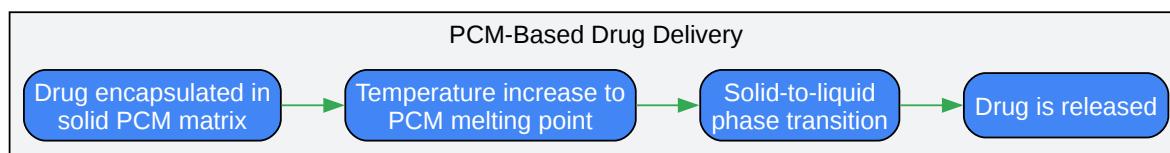
- **Volume Determination:** The volume of the pycnometer is determined by filling it with a reference liquid of known density (e.g., distilled water) and measuring the mass.
- **Density Calculation:** The density of the PCM is calculated from its mass and the volume it occupies within the pycnometer.

Comparison and Discussion

Melting Point and Latent Heat:

- **n-Dodecane** exhibits a sub-zero melting point, making it suitable for cool-temperature applications. Its latent heat of fusion is substantial, offering significant thermal energy storage capacity in its operating range.
- n-Hexadecane has a melting point just above room temperature, which is advantageous for applications requiring temperature stabilization around ambient conditions. It possesses a slightly higher latent heat of fusion compared to **dodecane**.
- Paraffin Wax offers a much higher melting point, making it suitable for applications requiring heat storage at elevated temperatures. Its latent heat is generally lower than that of the pure n-alkanes.

Thermophysical Properties:


- **Density:** All three materials exhibit a decrease in density upon melting, a typical characteristic of paraffins. This volume change needs to be considered in the design of encapsulation and storage systems to prevent leakage or mechanical stress.
- **Thermal Conductivity:** The thermal conductivity of all three PCMs is relatively low, which can limit the rate of heat transfer during charging and discharging cycles. The solid phase generally has a higher thermal conductivity than the liquid phase. For applications requiring rapid thermal response, the incorporation of high-conductivity materials (e.g., graphite) to form composite PCMs may be necessary.

Applications in Drug Development

The distinct thermal properties of **dodecane** and hexadecane lend them to different applications within the pharmaceutical and drug development landscape:

- **Dodecane:** With its low melting point, **dodecane** is a candidate for the transport and storage of temperature-sensitive biologics and some small molecule drugs that require refrigeration but must be protected from freezing.
- Hexadecane: Its melting point near room temperature makes it suitable for maintaining the temperature of samples and reagents during benchtop experiments and for the short-term transport of materials that need to be kept at a stable, controlled room temperature.

The principle of using PCMs in drug delivery often involves encapsulating a therapeutic agent within a solid PCM matrix. When the PCM reaches its melting point, it transitions to a liquid, releasing the encapsulated drug. This allows for temperature-triggered, controlled drug release.

[Click to download full resolution via product page](#)

PCM-Based Drug Delivery Mechanism

Conclusion

The choice between **dodecane**, hexadecane, and other PCMs like paraffin wax is highly dependent on the specific temperature requirements of the application. **Dodecane** is well-suited for sub-zero to cool-temperature control, while hexadecane is ideal for stabilization around ambient temperatures. Paraffin waxes offer a wide range of higher melting points for applications requiring heat storage. The data and experimental protocols provided in this guide offer a foundation for researchers and professionals to make informed decisions in the selection and characterization of PCMs for their critical thermal management needs.

- To cite this document: BenchChem. [A Comparative Guide to Dodecane and Hexadecane as Phase Change Materials]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b042187#comparing-dodecane-with-other-phase-change-materials-like-hexadecane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com